
12-Dehydrogingerdione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Dehydrogingerdione is a natural product found in ginger (Zingiber officinale). It is known for its anti-inflammatory and anti-neuroinflammatory properties. This compound has been studied for its potential therapeutic effects, particularly in the context of neuroinflammation and oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-Dehydrogingerdione can be synthesized through various chemical reactions involving ginger extracts. The synthetic routes typically involve the oxidation of gingerol derivatives. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of gingerol from ginger rhizomes, followed by chemical modification to produce the desired compound. The process includes steps like solvent extraction, purification, and chemical transformation under controlled conditions .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Products: Formed through reduction reactions.
Substituted Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
12-Dehydrogingerdione has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neuroinflammatory conditions and oxidative stress-related diseases.
Industry: Utilized in the development of anti-inflammatory and antioxidant formulations
Wirkmechanismus
12-Dehydrogingerdione exerts its effects through several molecular targets and pathways:
Inhibition of Nitric Oxide Synthase (NOS): It inhibits the production of nitric oxide, a key mediator of inflammation.
Suppression of Pro-inflammatory Cytokines: It reduces the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Activation of Antioxidant Pathways: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes
Vergleich Mit ähnlichen Verbindungen
6-Gingerol: Another bioactive compound found in ginger with similar anti-inflammatory properties.
6-Shogaol: Known for its potent anti-inflammatory and antioxidant effects.
10-Dehydrogingerdione: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: 12-Dehydrogingerdione is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways. Its ability to inhibit nitric oxide synthase and activate antioxidant pathways distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C23H34O4 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)hexadeca-1,3-dien-5-one |
InChI |
InChI=1S/C23H34O4/c1-3-4-5-6-7-8-9-10-11-12-20(24)18-21(25)15-13-19-14-16-22(26)23(17-19)27-2/h13-18,25-26H,3-12H2,1-2H3/b15-13+,21-18- |
InChI-Schlüssel |
ZYCOECPSUDNTCJ-JHVHLLHZSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


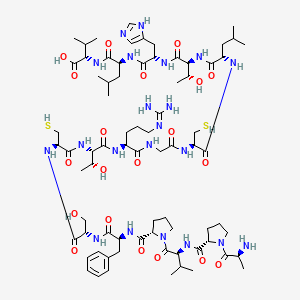
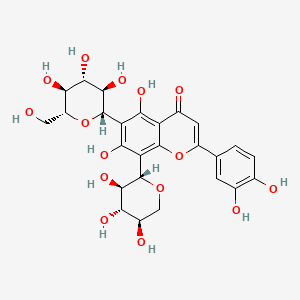
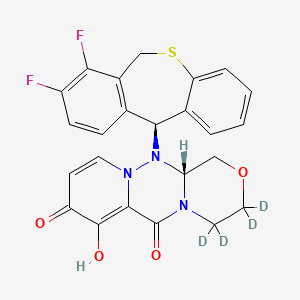
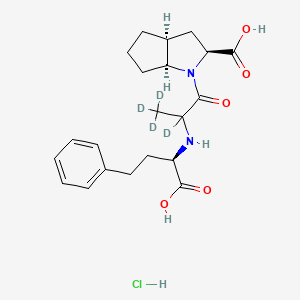
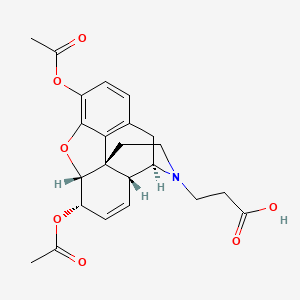
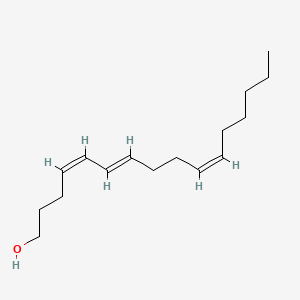
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
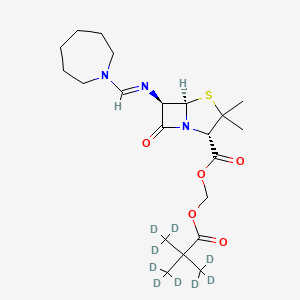
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
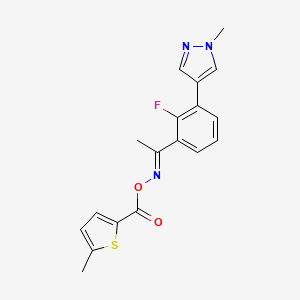

![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
